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Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-1,3-dioxane-
5-carboxylate, a heterocyclic compound with significant potential as a synthetic intermediate
and building block in medicinal chemistry and materials science. This document details its
physicochemical properties, outlines a standard synthesis protocol, discusses its primary
applications as a protecting group, and presents predicted spectroscopic data for
characterization. The information is structured to support researchers and drug development
professionals in leveraging this molecule for advanced organic synthesis.

Introduction and IUPAC Nomenclature

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No: 155818-14-7) is a cyclic organic
compound featuring a 1,3-dioxane core structure.[1][2] This core is substituted at the C2
position with a gem-dimethyl group, characteristic of an acetonide, and at the C5 position with
a methyl carboxylate functional group. The IUPAC name for this compound is formally
confirmed as methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.[1]

The structure is fundamentally a protected form of a dihydroxy-acid derivative. The 1,3-dioxane
ring serves as an acetal protecting group for a 1,3-diol, a common strategy in multi-step organic
synthesis to mask reactive hydroxyl groups. This allows for selective chemical transformations
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on other parts of the molecule, such as the ester functionality. Given the stereogenic center at
the C5 position, this compound can exist as enantiomers, making it a valuable chiral building
block when synthesized from an enantiomerically pure precursor. Its structural analogues, such
as derivatives of 2,2-dimethyl-1,3-dioxolane (a five-membered ring), are known to be key
intermediates in the synthesis of pharmaceutical agents like the anti-cancer drug gemcitabine.

[3]

Physicochemical and Computed Properties

Quantitative data for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is summarized below.
Experimental physical properties such as boiling point and density are not widely reported,;
therefore, computed properties from reliable databases are included.

Property Value Source

methyl 2,2-dimethyl-1,3-
IUPAC Name ] PubChem[1]
dioxane-5-carboxylate

CAS Number 155818-14-7 PubChem[1]
Molecular Formula CsH1404 PubChem[1]
Molecular Weight 174.19 g/mol PubChem[1][2]
Appearance Light Yellow Oil USBio[4]

- Dichloromethane, Ethyl .
Solubility USBio[4]
Acetate, Methanol

Monoisotopic Mass 174.08920892 Da PubChem[1]
Computed XLogP3 0.3 PubChem[1]
Topological Polar Surface Area  44.8 A2 PubChem[1]

Synthesis and Experimental Protocols

The synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is typically achieved
through the acid-catalyzed protection of a 1,3-diol precursor. The most common method
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involves the reaction of methyl 3-hydroxy-2-(hydroxymethyl)propanoate with an acetone
equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

Representative Experimental Protocol: Acetonide
Formation

This protocol describes a general procedure for the synthesis based on standard methods for
1,3-diol protection.

o Reactant Preparation: To a solution of methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0
eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane, 5 mL/mmol), add 2,2-
dimethoxypropane (1.2 eq).

o Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic
acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).

e Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Quench the reaction by adding a small amount of a weak base, such as
triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.

» Extraction: If necessary, remove the solvent under reduced pressure. Redissolve the residue
in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa), filter, and
concentrate the solvent in vacuo. The resulting crude product, a light yellow oil, can be
purified by flash column chromatography on silica gel to yield the pure Methyl 2,2-dimethyl-
1,3-dioxane-5-carboxylate.[4]
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Synthesis Workflow
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Caption: General workflow for the synthesis of the target compound.
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Applications in Research and Drug Development

The primary application of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in a research
context is as a protected synthetic intermediate.

e 1,3-Diol Protection: The 2,2-dimethyl-1,3-dioxane moiety is a robust protecting group for 1,3-
diols. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and
many oxidizing/reducing conditions. This stability allows chemists to perform reactions on
other parts of the molecule, such as the methyl ester (e.g., hydrolysis, amidation, or
reduction), without affecting the diol. The protecting group can be readily removed under
acidic aqueous conditions to regenerate the diol.

o Chiral Building Block: When derived from a chiral starting material, this compound becomes
a valuable building block for asymmetric synthesis. The fixed stereocenter at C5 can direct
the stereochemical outcome of subsequent reactions, enabling the construction of complex,
stereochemically-defined molecules, which is of paramount importance in drug development.
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Logical Role in Synthesis
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Caption: Logical flow of using the compound as a protecting group.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the structure of Methyl 2,2-
dimethyl-1,3-dioxane-5-carboxylate allows for the reliable prediction of its key spectroscopic
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features.

Technique Predicted Features

- gem-Dimethyl Protons (C(CHs)2): Two singlets,
~1.3-1.5 ppm (6H total). Axial and equatorial
methyls may be non-equivalent. - Ester Methyl
1H NMR (COOCHS): One singlet, ~3.7 ppm (3H). - Ring
Protons (CH20CH2CH): Complex multiplets,
~3.5-4.5 ppm (5H total), due to axial and

equatorial positions and coupling.

- Ester Carbonyl (C=0): ~170-175 ppm. - Ketal
Carbon (C(CHs)2): ~98-102 ppm. - Ring

13C NMR Carbons (CH20, CHO): ~60-75 ppm. - Ester
Methyl (OCHs): ~52 ppm. - gem-Dimethy!
Carbons (C(CHs)2): Two signals, ~20-30 ppm.

- C=0 Stretch (Ester): Strong absorption band
at ~1735-1750 cm~1. - C-O Stretch (Acetal &

IR (Infrared) Ester): Strong, broad bands in the region of
~1000-1200 cm~1. - C-H Stretch (Alkyl): Bands
at ~2850-3000 cm~1.

- Molecular lon (M*): Expected at m/z = 174. -

Key Fragments: Loss of a methyl group (M-15)
Mass Spec (MS) at m/z = 159; Loss of a methoxy group (M-31) at

m/z = 143; Fragments related to the dioxane

ring structure.

Conclusion

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable synthetic intermediate whose
utility lies in its function as a stable, yet readily cleavable, protecting group for 1,3-diols. Its
structure is well-suited for applications in complex molecule synthesis where precise control of
reactivity and stereochemistry is required. This technical guide provides the foundational
chemical data and procedural context necessary for its effective application in advanced
research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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